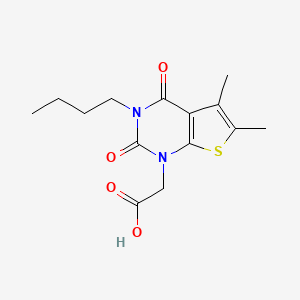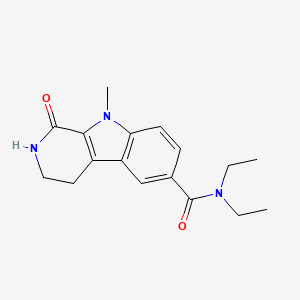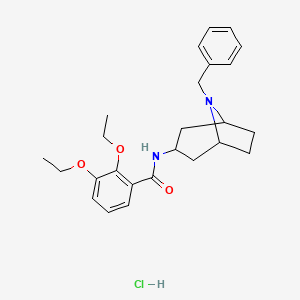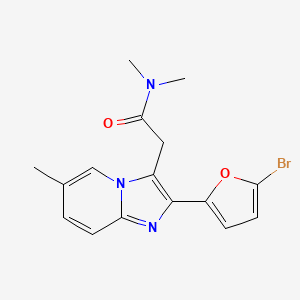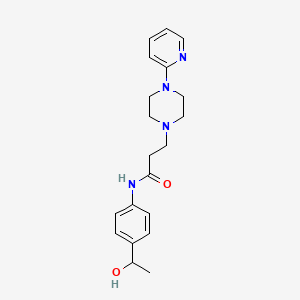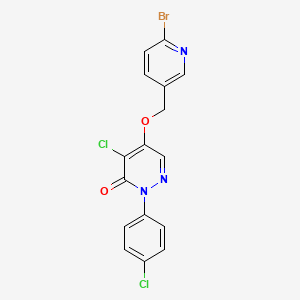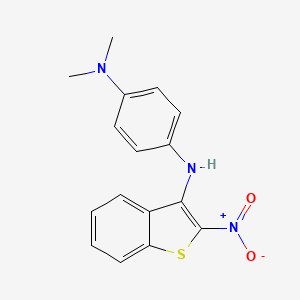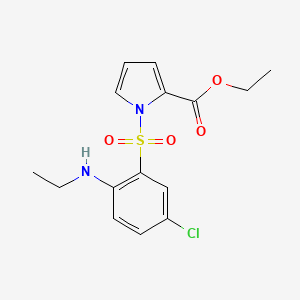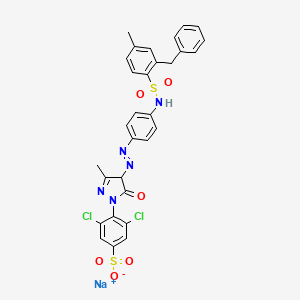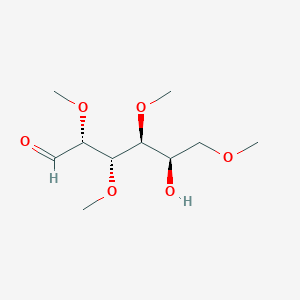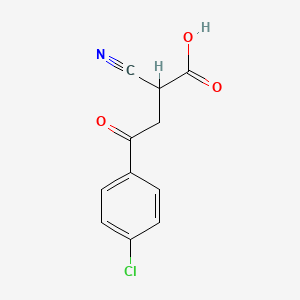
2-Cyano-3-(p-chlorobenzoyl)propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-3-(p-chlorobenzoyl)propionic acid is an organic compound characterized by the presence of a cyano group, a chlorobenzoyl group, and a propionic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(p-chlorobenzoyl)propionic acid typically involves the reaction of p-chlorobenzoyl chloride with malononitrile in the presence of a base, followed by hydrolysis. The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like triethylamine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyano-3-(p-chlorobenzoyl)propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine or the carbonyl group to an alcohol.
Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, amines, alcohols, and carboxylic acids, depending on the specific reaction pathway and conditions employed.
Aplicaciones Científicas De Investigación
2-Cyano-3-(p-chlorobenzoyl)propionic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Cyano-3-(p-chlorobenzoyl)propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, while the chlorobenzoyl group can participate in various binding interactions. These interactions can modulate the activity of the target molecules, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Phenoxybenzoic acid derivatives: These compounds share structural similarities and exhibit various biological activities, including enzyme inhibition and receptor modulation.
Indole derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
2-Cyano-3-(p-chlorobenzoyl)propionic acid is unique due to the presence of both a cyano group and a chlorobenzoyl group, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations and its applications in multiple fields highlight its versatility and importance in scientific research.
Propiedades
Número CAS |
124500-02-3 |
|---|---|
Fórmula molecular |
C11H8ClNO3 |
Peso molecular |
237.64 g/mol |
Nombre IUPAC |
4-(4-chlorophenyl)-2-cyano-4-oxobutanoic acid |
InChI |
InChI=1S/C11H8ClNO3/c12-9-3-1-7(2-4-9)10(14)5-8(6-13)11(15)16/h1-4,8H,5H2,(H,15,16) |
Clave InChI |
WFMLJUZCCNCWEI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)CC(C#N)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




